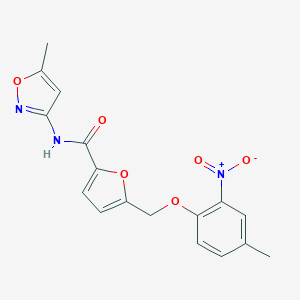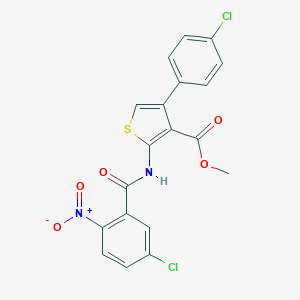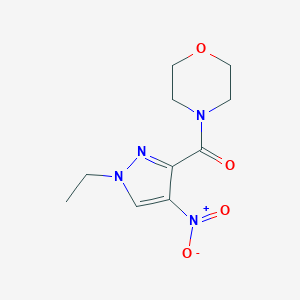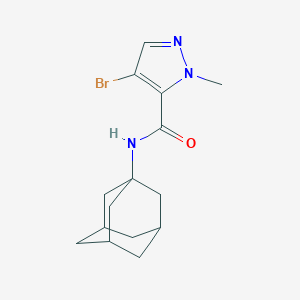
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and nitrogen atoms within its molecular framework, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the bromination of 2-pyridyl compounds followed by chlorination and subsequent coupling with 1-methyl-1H-pyrazole-5-carboxamide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure successful transformations. For example, substitution reactions may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-pyridyl)-4,4,5,5-tetramethylimidazoline-1-oxyl: This compound shares the bromopyridyl moiety and exhibits similar reactivity in organic synthesis.
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Another compound with bromine and chlorine atoms, used in medicinal chemistry for its biological activities.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C10H8BrClN4O |
|---|---|
Molecular Weight |
315.55g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-chloro-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8BrClN4O/c1-16-9(7(12)5-14-16)10(17)15-8-3-2-6(11)4-13-8/h2-5H,1H3,(H,13,15,17) |
InChI Key |
YVOWKVCKNGMTIQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B457796.png)
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B457797.png)
![Methyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457799.png)
![Methyl 5-[(dimethylamino)carbonyl]-2-[(3-{3-nitrophenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B457800.png)


![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B457804.png)
![3-({[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B457805.png)

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B457809.png)
![4-Oxo-4-[(1-phenylpropyl)amino]-2-butenoic acid](/img/structure/B457810.png)
